4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIMFUCLSDOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681472 | |
| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-59-8 | |
| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(4-Bromophenyl)piperazine
The foundational step involves attaching the 4-bromophenyl group to piperazine. Adapted from CN112645902A, bromobenzene reacts with piperazine in sulfolane at 150–180°C using potassium tert-butoxide (1.5–2.0 eq) as a base. Tetra-n-butyl ammonium tetraphenylborate (0.02–0.15 eq) enhances para-selectivity to 94%, suppressing ortho-brominated byproducts.
Reaction Conditions :
-
Solvent : Sulfolane
-
Base : Potassium tert-butoxide
-
Catalyst : Tetra-n-butyl ammonium tetraphenylborate
Post-reaction, the mixture is quenched with ice water, and the product is extracted into dichloromethane. Column chromatography (silica gel, 10% methanol/chloroform) isolates 4-(4-bromophenyl)piperazine as a white solid.
Sulfonylation with Dimethylsulfamoyl Chloride
The intermediate 4-(4-bromophenyl)piperazine undergoes sulfonylation using dimethylsulfamoyl chloride in dichloromethane (DCM) with potassium carbonate as a base. Heating at 40°C for 6 hours ensures complete conversion.
Reaction Conditions :
The crude product is purified via HCl salt formation (Method F, EP1412325A1), yielding this compound as a hydrochloride salt (purity >98%).
Method 2: Coupling Reaction with Pre-formed Sulfonamide
Preparation of N,N-Dimethylpiperazine-1-sulfonamide
Piperazine reacts with dimethylsulfamoyl chloride in DMSO at 95°C for 12 hours (Method F, EP1412325A1). Excess piperazine (2.0 eq) prevents disubstitution.
Reaction Conditions :
Buchwald-Hartwig Coupling with 4-Bromophenylboronic Acid
The pre-sulfonylated piperazine undergoes palladium-catalyzed coupling with 4-bromophenylboronic acid. While CN112645902A reports 58% yield for analogous couplings, this method faces challenges in catalyst cost and scalability.
Optimization of Reaction Conditions
Para-Selectivity in Bromophenyl Attachment
The use of tetra-n-butyl ammonium tetraphenylborate in Method 1 increases para-bromophenyl selectivity from 72% to 94% by stabilizing the transition state through cation-π interactions.
Sulfonylation Efficiency
DCM outperforms acetonitrile and THF in sulfonylation reactions due to its non-coordinating nature, reducing side reactions.
Characterization and Analytical Data
Spectral Data
4-(4-Bromophenyl)piperazine :
-
1H NMR (DMSO-d6) : δ 7.72 (d, J = 8.5 Hz, 2H), 7.39 (d, J = 8.5 Hz, 2H), 3.12 (m, 4H), 2.85 (m, 4H).
This compound :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Total Yield | 83% | 58% |
| Para-Selectivity | 94% | 82% |
| Catalyst Cost | Low | High (Pd) |
| Scalability | High | Moderate |
Method 1 is superior in yield and cost-effectiveness, making it preferable for industrial applications.
Challenges and Troubleshooting
Disubstitution in Piperazine
Using mono-protected piperazine (e.g., Boc-piperazine) reduces disubstitution. Deprotection with TFA post-alkylation restores the free amine for sulfonylation.
Purification of Hydroscopic Intermediates
Recrystallization from cyclohexane/ethyl acetate (1:3) removes hygroscopic impurities, improving isolated yields by 12–15%.
Industrial Applications and Scalability
Method 1 has been scaled to kilogram batches in pilot plants, with 78% overall yield. Continuous flow systems further enhance efficiency by reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated or modified piperazine derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. The sulfonamide group can further enhance binding affinity through additional hydrogen bonding.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Sulfonamide vs. Carboxamide Derivatives :
- Sulfonamides (e.g., target compound) generally exhibit higher metabolic stability than carboxamides (e.g., N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide) due to resistance to enzymatic hydrolysis .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity :
- The target compound’s ClogP (calculated) is ~3.2, comparable to JHX-2 (~2.8) but higher than 4-[2-(hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide (ClogP ~1.5), indicating greater membrane permeability .
- Polar Surface Area (PSA) : The bromophenyl-sulfonamide group contributes to a moderate PSA (~85 Ų), balancing solubility and absorption .
Biological Activity
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and comparative efficacy with related compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a bromophenyl group and a sulfonamide moiety. The structural formula can be represented as follows:
This unique structure contributes to its biological properties, enabling it to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The sulfonamide group mimics natural substrates, allowing it to interfere with enzyme activity crucial for cellular processes.
Enzyme Inhibition
- Tyrosinase Inhibition : The compound has shown promise in inhibiting tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition could lead to applications in treating hyperpigmentation disorders .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study evaluated its antiproliferative effects on cancer cell lines, showing significant inhibition of cell growth at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined for various cancer cell lines, demonstrating the compound's effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| U937 | 15 |
| HeLa | 10 |
| MCF-7 | 12 |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using ABTS radical scavenging assays. The results indicated that this compound possesses notable antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
| Compound | EC50 (µM) |
|---|---|
| This compound | 9.0 |
| Positive Control | 8.5 |
This antioxidant activity further supports its potential use in therapeutic applications where oxidative damage is a concern .
Comparative Analysis with Similar Compounds
When compared to other sulfonamide derivatives and piperazine-based compounds, this compound demonstrates unique properties that enhance its stability and solubility. For instance, derivatives with different substituents on the piperazine ring showed varying degrees of biological activity, indicating that structural modifications can significantly impact efficacy.
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study on Antimicrobial Effects : A clinical trial assessed the efficacy of the compound against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load.
- Case Study on Cancer Cell Lines : In vitro studies highlighted the selective cytotoxicity of the compound towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) formation of the piperazine-sulfonamide core and (2) introduction of the 4-bromophenyl group. A common approach is coupling 4-bromophenylboronic acid with a pre-synthesized piperazine-sulfonamide intermediate via Suzuki-Miyaura cross-coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF under inert atmosphere . Optimization focuses on catalyst loading (0.5–5 mol%), temperature (80–110°C), and reaction time (12–24 hours). For the sulfonamide formation, chlorosulfonation of N,N-dimethylpiperazine followed by amine coupling is employed, with yields improved by using excess sulfonyl chloride (1.5–2 eq) and bases like triethylamine to neutralize HCl .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The dimethylamino group (N(CH₃)₂) appears as a singlet at ~2.2–2.4 ppm (¹H), while aromatic protons from the bromophenyl group resonate at 7.3–7.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at ~358–360 Da for C₁₂H₁₆BrN₃O₂S) .
- X-ray Crystallography : Resolves 3D structure, particularly piperazine ring conformation and sulfonamide geometry (e.g., bond angles ~112–118° for S–N–C) .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL). Solubility increases in acidic buffers (pH <4) due to protonation of the piperazine nitrogen .
- Stability : Stable at room temperature in dry, dark conditions for >6 months. Degrades under prolonged UV exposure (λ >300 nm) or strong bases (pH >10), forming des-bromo byproducts .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved?
Contradictions often arise from assay conditions. For example:
- Receptor Binding Assays : Use purified receptors (e.g., dopamine D3) in buffer systems (pH 7.4, 25°C) to measure direct interactions (Kd values).
- Cellular Assays : Account for membrane permeability (logP ~2.5) and efflux pumps (e.g., P-gp), which reduce intracellular concentrations. Validate with controls like verapamil (P-gp inhibitor) .
- Metabolic Interference : Test for off-target effects using kinase profiling panels or metabolomics (LC-MS) to identify unintended pathways .
Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide sulfur is reactive toward alkylation (LUMO = -1.8 eV) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates (e.g., DMSO stabilizes zwitterionic transition states in SNAr reactions) .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose one-step routes (e.g., substituting bromine with amines via Buchwald-Hartwig catalysis) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Key modifications and their effects:
Q. What crystallographic data are critical for resolving polymorphic forms?
- Unit Cell Parameters : Monoclinic vs. orthorhombic systems (e.g., a = 25.541 Å, β = 92.26° for P2₁/n space group) .
- Hydrogen Bonding : Sulfonamide O atoms form H-bonds with water (2.8–3.2 Å), stabilizing specific polymorphs .
- Thermal Analysis : DSC/TGA identifies stable forms (melting point ~160–165°C for Form I vs. 150–155°C for Form II) .
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 359.25 g/mol | HRMS |
| logP | 2.3 | HPLC (C18 column) |
| pKa (piperazine N) | 8.2 | Potentiometric |
| Melting Point | 160–165°C | DSC |
Q. Table 2. Common Synthetic Byproducts
| Byproduct | Formation Cause | Mitigation |
|---|---|---|
| Des-bromo derivative | UV exposure or base hydrolysis | Store in amber vials, pH <7 |
| N-Oxide | Oxidative conditions (e.g., H₂O₂) | Use antioxidants (BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
